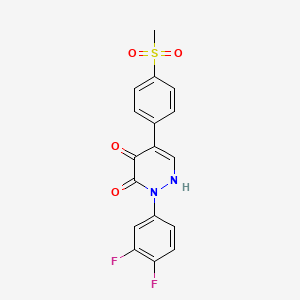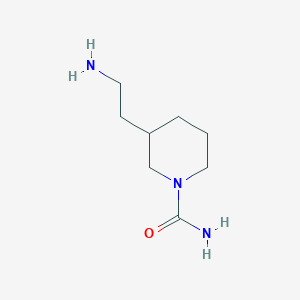![molecular formula C11H9NO2 B8664128 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one](/img/structure/B8664128.png)
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one
Overview
Description
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is a chemical compound that features an oxazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one typically involves the formation of the oxazole ring followed by its attachment to the phenyl group. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . The reaction conditions often involve the use of imines or aldehydes as starting materials, with the reaction being facilitated by microwave-assisted cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. The van Leusen reaction remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The oxazole ring allows the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,5-Dihydro-4,4-dimethyl-2-phenyl-5-oxazolyl)ethanone
- 1-(5-(2-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone
Uniqueness
1-[4-(1,3-oxazol-5-yl)phenyl]ethan-1-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-[4-(1,3-oxazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)9-2-4-10(5-3-9)11-6-12-7-14-11/h2-7H,1H3 |
InChI Key |
AGHWGPKGIWWOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butanoic acid, 4-[3,5-bis(trifluoromethyl)phenoxy]-](/img/structure/B8664071.png)



![2-{[(3R)-3-aminopiperidin-1-yl]methyl}benzonitrile](/img/structure/B8664115.png)




